(2,4,5-三甲基苯基)乙酸

描述

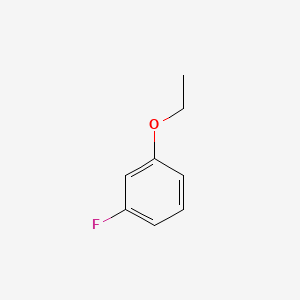

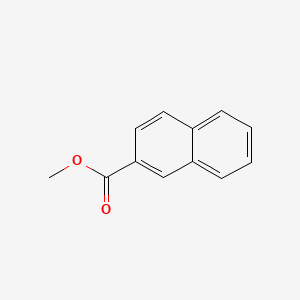

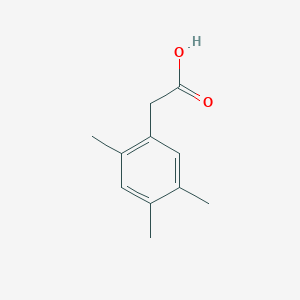

(2,4,5-Trimethylphenyl)acetic acid is a chemical compound that belongs to the class of organic compounds known as phenylacetic acids. These are compounds containing a phenylacetic acid moiety, which consists of a phenyl group attached to an acetic acid. Although the provided papers do not directly discuss (2,4,5-Trimethylphenyl)acetic acid, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of (2,4,5-Trimethylphenyl)acetic acid.

Synthesis Analysis

The synthesis of related compounds, such as 3,4,5-Trimethoxyphenyl acetic acid, involves a dichlorocarbene reaction and reduction reaction starting from 3,4,5-trimethoxybenzaldehyde . Another paper describes the improvement of the synthesis process for the same compound using reduction with KBH4, followed by chlorination, cyanation, and hydrolysis in one-pot, which resulted in an overall yield of 64.2% . These methods could potentially be adapted for the synthesis of (2,4,5-Trimethylphenyl)acetic acid by starting with an appropriately substituted benzaldehyde.

Molecular Structure Analysis

The molecular structure of compounds similar to (2,4,5-Trimethylphenyl)acetic acid can be confirmed using techniques such as 1H-NMR spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule, which is crucial for confirming the successful synthesis of the target compound.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of (2,4,5-Trimethylphenyl)acetic acid. However, they do mention reactions of related compounds, such as the synthesis of salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids , and the reactions of 2-[N,N-bis(trimethylsilyl)]amino-4,5-benzo-1,3,2-dioxaphospholane with carboxylic and phosphorous acids . These reactions involve interactions with various reagents and can provide insights into the reactivity of the acetic acid moiety in (2,4,5-Trimethylphenyl)acetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2,4,5-Trimethylphenyl)acetic acid can be inferred from the properties of similar compounds. For instance, the solubility, melting point, and boiling point can be influenced by the presence of the trimethylphenyl group. The papers discuss the use of modern physical-chemical methods of analysis, such as elemental analysis, 1H-NMR spectroscopy, and HPLC-MS, to characterize the synthesized compounds . These methods are also applicable to the analysis of (2,4,5-Trimethylphenyl)acetic acid to determine its purity, stability, and reactivity.

科学研究应用

吸附和检测

- 吸附行为: 对相关化合物的研究,如2,4,5-三氯苯氧乙酸,已经显示出在吸附过程中的应用。例如,对其在聚-邻甲苯二胺Zr(IV)磷酸盐上的吸附进行了研究,表明其在从水溶液中去除该化合物方面的有效性,这可能意味着在环境清理或分析化学中对(2,4,5-三甲基苯基)乙酸(Khan & Akhtar, 2011)的潜在应用。

化学合成和改进

- 合成改进: 已经进行了有关改进相关化合物合成过程的研究,如3,4,5-三甲氧基苯乙酸,这表明优化合成程序可能对(2,4,5-三甲基苯基)乙酸也是相关的,提高产量和工艺效率(Qi Yuejin, 2010)。

材料科学和膜技术

- 渗透脱水: 使用二氧化硅纳米颗粒在混合基质膜中对乙酸溶液进行脱水的研究指向材料科学和分离技术中的潜在应用,其中(2,4,5-三甲基苯基)乙酸可能参与类似的分离或纯化过程(Jullok et al., 2016)。

催化和化学转化

- 催化应用: 对单羧酸参与的催化研究表明(2,4,5-三甲基苯基)乙酸在催化特定反应方面的潜在作用,特别是在诱导金属-有机框架中的结构转化方面(Asha et al., 2017)。

环境科学和控制释放

- 控制释放配方: 对类似2,4-二氯苯氧乙酸的除草剂的控制释放配方进行的调查突显了环境科学应用,其中结构相关的化合物可以被设计为缓释配方,减少环境影响(Cao et al., 2017)。

属性

IUPAC Name |

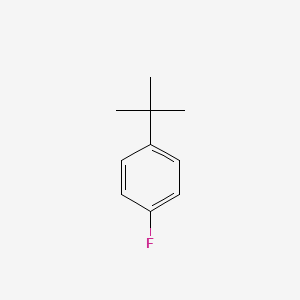

2-(2,4,5-trimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-4-9(3)10(5-8(7)2)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJKVDNPUSPLQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305630 | |

| Record name | 2,4,5-trimethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4,5-Trimethylphenyl)acetic acid | |

CAS RN |

3167-01-9 | |

| Record name | NSC171296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-trimethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。